molecular formula C21H23N3O7S B4778837 METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

Cat. No.: B4778837
M. Wt: 461.5 g/mol
InChI Key: AKPVAUOCQUCUFH-UHFFFAOYSA-N
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Description

METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a nitro group, a sulfonyl group, and a cyclohexylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by sulfonylation and subsequent coupling with cyclohexylamine. The final step involves the formation of the ester linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Mechanism of Action

The mechanism of action of METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group may also play a role in its biological activity by interacting with enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-(cyclohexylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-31-21(26)15-11-14(12-18(13-15)24(27)28)20(25)22-16-7-9-19(10-8-16)32(29,30)23-17-5-3-2-4-6-17/h7-13,17,23H,2-6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPVAUOCQUCUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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